molecular formula C17H27N3O4 B2584458 2-((2-(Diethylamino)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid CAS No. 1026770-31-9

2-((2-(Diethylamino)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid

Cat. No.: B2584458
CAS No.: 1026770-31-9
M. Wt: 337.42
InChI Key: HBEAXTHRUVAIRB-UHFFFAOYSA-N
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Description

2-((2-(Diethylamino)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid (CAS 1026770-31-9) is a proprietary organic compound with a molecular formula of C17H27N3O4 and a molecular weight of 337.41 g/mol, offered for research and development purposes . This molecule features a complex structure that incorporates a propanoic acid backbone, a diethylaminoethyl side chain, and a 4-methoxyphenyl carbamoyl group, contributing to its potential as a versatile building block in medicinal chemistry and drug discovery . The compound's structure suggests it may act as a modulator of key biological pathways. Researchers are exploring its application as a precursor for the synthesis of more complex molecules with potential anti-inflammatory or immunomodulatory properties, given the documented interest in similar compounds that target inflammatory processes such as the NF-κB signaling pathway . This product is provided with a guaranteed purity of 90% or higher and is available in a range of quantities to suit various laboratory-scale projects . This compound is intended for Research Use Only and is not approved for human, veterinary, or household use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[2-(diethylamino)ethylamino]-4-(4-methoxyanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4/c1-4-20(5-2)11-10-18-15(17(22)23)12-16(21)19-13-6-8-14(24-3)9-7-13/h6-9,15,18H,4-5,10-12H2,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEAXTHRUVAIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(CC(=O)NC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Diethylamino)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with diethylamine to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with a suitable carboxylic acid derivative, such as succinic anhydride, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Diethylamino)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

2-((2-(Diethylamino)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-(Diethylamino)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the methoxy and carboxylic acid groups can participate in various biochemical reactions, modulating cellular processes.

Comparison with Similar Compounds

Structural Analogs of 4-Oxobutanoic Acid Derivatives

The target compound belongs to a broader class of 4-oxobutanoic acid derivatives. Below is a comparative analysis of its structural analogs:

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Properties Reference
Target Compound Diethylaminoethylamino, 4-methoxyphenyl 336.41 Potential receptor modulation (inferred)
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-Fluorophenyl 211.18 Metal coordination, antibacterial activity
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid 2-Ethylphenyl 221.25 Intermediate for pharmaceutical synthesis
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid 2,5-Dimethoxyphenyl, propenoyl 413.42 Anticancer activity (in vitro)
2-[[(2S)-2-(Acetylamino)-2-carboxyethyl]thio]-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid Thioether, acetylated cysteine 384.45 Bioconjugation applications
Key Observations:

Fluorophenyl derivatives (e.g., ) exhibit increased metabolic stability due to fluorine’s electronegativity, but reduced solubility compared to methoxy groups .

In quinolinylchalcone derivatives (), similar diethylaminoethyl groups correlate with NRF2 activation, a pathway involved in oxidative stress response .

Physicochemical Properties

Table 2: Physicochemical Comparisons
Compound Name Solubility (Water) Melting Point (°C) LogP (Predicted)
Target Compound Moderate (amine-enhanced) Not reported 1.8
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid Low 190–195 1.2
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid Low Not reported 2.1
4-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid Very low Not reported 2.9
Key Observations:
  • The target compound’s diethylaminoethyl group improves water solubility compared to ethylphenyl or cyclohexenyl analogs, which are more lipophilic .
  • Methoxyphenyl derivatives generally exhibit higher solubility than fluorophenyl or chlorophenyl analogs due to the polarizable methoxy group .

Biological Activity

2-((2-(Diethylamino)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid, often referred to as a diethylamino derivative of a phenyl-substituted oxobutanoic acid, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Functional Groups : Diethylamino group, methoxyphenyl group, and a ketone functional group.
  • Molecular Formula : C16H24N2O3
  • Molecular Weight : 292.38 g/mol

This structural configuration is pivotal in determining its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Properties : Derivatives of oxobutanoic acids have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : Some related compounds have demonstrated effectiveness against bacterial strains.
  • Neuroprotective Effects : Certain diethylamino derivatives are studied for their potential neuroprotective roles.

The biological activities of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key metabolic enzymes involved in cancer progression.
  • Modulation of Cell Signaling : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.
  • Interaction with DNA : Some studies suggest that related compounds can intercalate with DNA, leading to cytotoxic effects in cancer cells.

Anticancer Activity

A study conducted by Sirajuddin et al. (2015) explored the anticancer effects of related oxobutanoic acid derivatives on various cancer cell lines. The findings indicated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values in the low micromolar range.

CompoundCell LineIC50 (µM)
Oxobutanoic Acid Derivative AMCF-75.0
Oxobutanoic Acid Derivative BMCF-73.5

Antimicrobial Activity

In another investigation, the antimicrobial efficacy of related compounds was assessed against Escherichia coli and Staphylococcus aureus. The results showed that the derivatives exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

CompoundBacterial StrainMIC (µg/mL)
Derivative CE. coli15
Derivative DS. aureus10

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